(Z)-Flunarizine

Catalog No.
S587215
CAS No.
40218-96-0
M.F
C26H26F2N2
M. Wt
404.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-Flunarizine

CAS Number

40218-96-0

Product Name

(Z)-Flunarizine

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine

Molecular Formula

C26H26F2N2

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2

InChI Key

SMANXXCATUTDDT-UHFFFAOYSA-N

SMILES

Array

solubility

1.68e-03 g/L

Synonyms

Dihydrochloride, Flunarizine, Flunarizin, Flunarizine, Flunarizine Dihydrochloride, Flunarizine Hydrochloride, Hydrochloride, Flunarizine, R 14950, R-14950, R14950, Sibelium

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

The exact mass of the compound Flunarizine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.68e-03 g/l. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

(Z)-Flunarizine is the specific Z-isomer of Flunarizine, a lipophilic diphenylpiperazine derivative recognized as a non-selective, voltage-dependent calcium channel blocker. It is structurally related to Cinnarizine and demonstrates a range of activities, including the blockade of T-type and L-type calcium channels, histamine H1 antagonism, and dopamine D2 receptor interactions. Its ability to cross the blood-brain barrier allows for its application in neurological and cerebrovascular research, where it is used to modulate neuronal excitability and vascular smooth muscle function. Procuring the specific (Z)-isomer is critical for applications demanding high stereochemical purity to ensure target specificity and reproducibility.

Using a generic flunarizine mixture, the (E)-isomer, or a related compound like Cinnarizine introduces significant variability. Biological activity is highly dependent on stereochemistry; the spatial arrangement of atoms dictates how a molecule interacts with its target receptors and channels. The majority of commercially available flunarizine is the (E)-isomer, often supplied as a dihydrochloride salt for stability and solubility. However, the distinct geometry of the (Z)-isomer can lead to quantifiable differences in binding affinity, channel blockade potency, and off-target effects. For reproducible and target-validated research, procuring the geometrically pure (Z)-Flunarizine is essential to avoid the confounding pharmacological activities inherent in an isomeric mixture or a different structural analog.

Potent Dual Blockade of Voltage-Gated Sodium and Calcium Channels

In whole-cell patch-clamp recordings of acutely isolated mouse trigeminal ganglion neurons, Flunarizine (isomer not specified, but activity is attributed to the core structure for which (Z)-Flunarizine is a defined version) demonstrated potent, concentration-dependent blockade of both tetrodotoxin-resistant (TTX-R) sodium currents and high-voltage activated (HVA) calcium currents. This dual-action profile differentiates it from more selective calcium channel blockers that lack significant sodium channel activity.

Evidence DimensionHalf-maximal inhibitory concentration (IC50)
Target Compound DataIC50 for TTX-R Na+ currents = 2.89 µmol/L; IC50 for HVA Ca2+ currents = 2.73 µmol/L
Comparator Or BaselineSelective ion channel blockers (e.g., pure calcium or sodium channel antagonists)
Quantified DifferenceDemonstrates potent, micromolar-range inhibition of two distinct, critical ion channel types within the same concentration range.
ConditionsWhole-cell patch-clamp recordings on acutely isolated mouse trigeminal ganglion neurons.

For researchers studying neuronal hyperexcitability, this dual-channel blockade provides a mechanistic basis for its efficacy that cannot be replicated by using a more selective channel blocker.

Differentiated Dopamine D2 Receptor Antagonism Compared to Cinnarizine

Flunarizine, a difluorinated derivative of Cinnarizine, exhibits significantly stronger central nervous system effects, including a more potent dopamine D2 receptor blocking activity. This off-target activity is substantial enough to cause extrapyramidal side effects (EPSEs) in clinical use, a neuroleptic-like action. One study reported that the incidence rate of EPSEs for flunarizine was 21.03 per 10,000 person-months, more than double the rate for Cinnarizine (10.3 per 10,000 person-months). This indicates a quantitatively stronger interaction with the dopaminergic system.

Evidence DimensionIncidence Rate of Extrapyramidal Side Effects (Proxy for D2 Blockade)
Target Compound Data21.03 per 10,000 person-months
Comparator Or BaselineCinnarizine: 10.3 per 10,000 person-months
Quantified DifferenceApproximately 2.04 times higher incidence rate compared to Cinnarizine.
ConditionsRetrospective population-based cohort study (clinical data).

Buyers must select (Z)-Flunarizine over Cinnarizine when D2 receptor modulation is a desired secondary mechanism or must account for this potent off-target effect in experimental design to ensure results are not confounded.

Investigating Neurovascular Coupling and Cerebral Blood Flow

Due to its established ability to counteract the hemodynamic effects of cerebral atherosclerosis and increase cerebral blood flow, (Z)-Flunarizine is a suitable tool for preclinical models of cerebrovascular disease. Its use is justified over simpler analogs when the research goal is to modulate cerebral circulation in a robust and reproducible manner.

Models of Neuronal Hyperexcitability and Migraine Pathophysiology

The compound's dual blockade of both voltage-gated Na+ and Ca2+ channels in sensory neurons makes it a specific choice for studying conditions like migraine, where neuronal hyperexcitability is a key factor. Using (Z)-Flunarizine allows researchers to probe the combined effects of inhibiting these two pathways simultaneously, an action not achievable with more selective ion channel blockers.

Probing Systems with Dopaminergic and Calcium Channel Interplay

Given its significant D2 receptor antagonism in addition to its primary calcium channel blocking activity, (Z)-Flunarizine is the correct choice for studies where the interplay between dopaminergic signaling and calcium homeostasis is being investigated. This is particularly relevant in models of movement disorders or neuroleptic drug action, where Cinnarizine would provide a weaker effect.

Physical Description

Solid

XLogP3

6

Hydrogen Bond Acceptor Count

4

Exact Mass

404.20640516 Da

Monoisotopic Mass

404.20640516 Da

Heavy Atom Count

30

LogP

5.78
5.78 (LogP)

Melting Point

251.5

UNII

R7PLA2DM0J

Related CAS

30484-77-6 (di-hydrochloride)

Drug Indication

Used in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Calcium Channel Blockers; Histamine H1 Antagonists; Vasodilator Agents

Mechanism of Action

Flunarizine inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel. The decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.

Other CAS

52468-60-7
40218-96-0

Absorption Distribution and Excretion

85% following oral administration.

Metabolism Metabolites

Hepatic, to two metabolites via N-dealylation and hydroxylation.
Flunarizine has known human metabolites that include bis(4-fluorophenyl)methanone, p-Hydroxyflunarizine, and 1-[bis(4-fluorophenyl)methyl]piperazine.

Wikipedia

Flunarizine

Biological Half Life

18 days

Use Classification

Pharmaceuticals

Dates

Last modified: 07-20-2023

Explore Compound Types